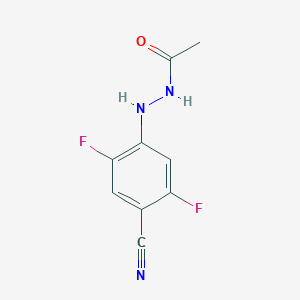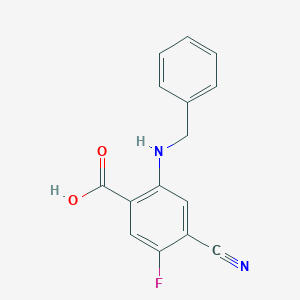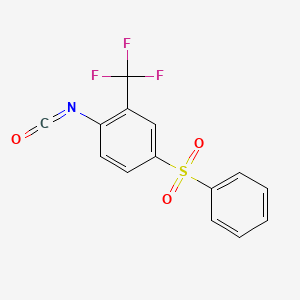
3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone (TFIDS) is an organic compound that has been studied for its potential applications in scientific research. It is a synthetically produced compound, which is a derivative of diphenyl sulfone and isocyanic acid. TFIDS has been investigated for its ability to act as a catalyst in various organic reactions, as well as its ability to act as a stabilizing agent in certain laboratory experiments. Additionally, TFIDS has been studied for its potential use in biochemical and physiological processes.
Applications De Recherche Scientifique
3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone has been studied for its potential use in various scientific research applications. It has been found to act as a catalyst in organic reactions, such as the oxidation of alkenes, the hydrolysis of amides, and the synthesis of polymers. Additionally, 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone has been studied for its ability to act as a stabilizing agent in certain laboratory experiments, such as the synthesis of polymers and the preparation of cyclic compounds.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone is not yet fully understood. However, it is believed that 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone acts as a Lewis acid, which is a type of acid that can donate a pair of electrons to a Lewis base, such as a metal ion or an organic compound. It is thought that this Lewis acid-base interaction is responsible for the catalytic activity of 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone in various organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone are not yet fully understood. However, it has been suggested that 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone may have potential applications in the field of drug delivery, as it has been shown to bind to certain proteins and nucleic acids. Additionally, 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone has been studied for its potential use in gene therapy, as it has been found to inhibit the activity of certain enzymes involved in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone has been found to be a relatively stable compound, which makes it useful for long-term experiments. However, there are also some limitations to the use of 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone in laboratory experiments. For example, it has been found to be toxic to certain organisms, so it must be handled with care. Additionally, 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone has a high vapor pressure, which can make it difficult to handle in certain experiments.
Orientations Futures
The potential applications of 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone in scientific research are numerous. One potential future direction for 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone research is the investigation of its potential use in drug delivery systems. Additionally, 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone could be studied for its potential use in gene therapy, as it has been found to have some inhibitory effects on certain enzymes involved in gene expression. Furthermore, 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone could be studied for its potential use in the synthesis of polymers, as it has been found to act as a catalyst in certain polymerization reactions. Finally, 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone could be studied for its potential use in the stabilization of certain laboratory experiments, as it has been found to act as a stabilizing agent in certain reactions.
Méthodes De Synthèse
3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone can be synthesized through a two-step process. The first step involves the reaction of a trifluoromethyl iodide and a diphenyl sulfone in a solvent, such as acetonitrile. This reaction produces a trifluoromethyl sulfone. The second step involves the reaction of the trifluoromethyl sulfone with isocyanic acid in a solvent, such as dimethylformamide. This reaction produces the desired 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone product.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-1-isocyanato-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO3S/c15-14(16,17)12-8-11(6-7-13(12)18-9-19)22(20,21)10-4-2-1-3-5-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGPRGZIRUBPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)N=C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




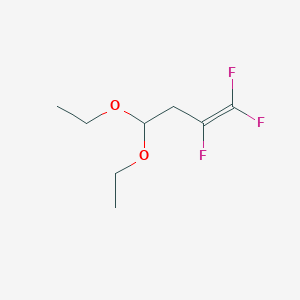
![1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90%](/img/structure/B6313278.png)
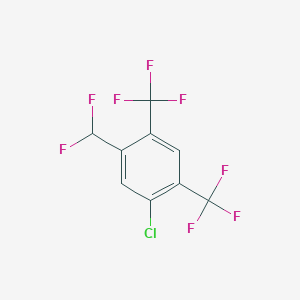
![1,5-Di-(3-pyridyl)-3-(2,6-difluorophenyl)-4-[(2,6-difluorophenyl)ethanol]-1,5-pentanedione](/img/structure/B6313288.png)
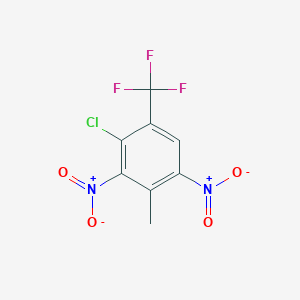
![4-{[3,3,4,4,5,5-Hexafluoro-2-(4-methoxyphenoxy)cyclopent-1-en-1-yl]oxy}benzonitrile](/img/structure/B6313303.png)
